

# An In-depth Technical Guide to **Tert-butyl 3-ethenylazetidine-1-carboxylate**

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## Compound of Interest

**Compound Name:** *Tert-butyl 3-ethenylazetidine-1-carboxylate*

**Cat. No.:** *B1321209*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and properties of **tert-butyl 3-ethenylazetidine-1-carboxylate**, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and key characterization data for this compound.

## Chemical Structure and Properties

**Tert-butyl 3-ethenylazetidine-1-carboxylate**, also known as 1-Boc-3-vinylazetidine, is a heterocyclic compound featuring an azetidine ring substituted with an ethenyl (vinyl) group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom.

Chemical Structure:

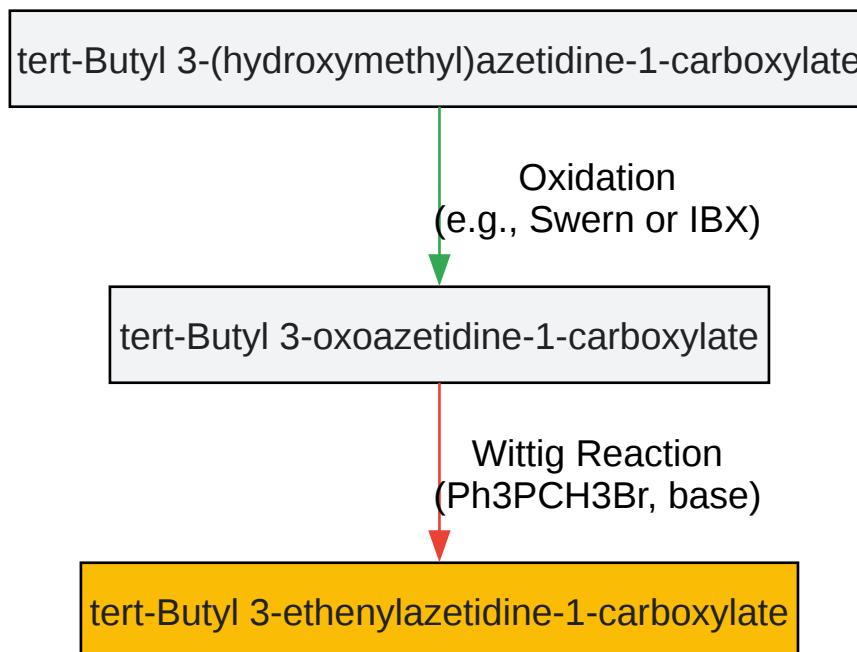
Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	1026796-78-0	<a href="#">[1]</a>
Molecular Formula	C10H17NO2	<a href="#">[1]</a>
Molecular Weight	183.25 g/mol	<a href="#">[2]</a>
Appearance	Colorless to light yellow liquid	Inferred from related compounds
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.	Inferred from synthetic procedures

## Synthesis

The synthesis of **tert-butyl 3-ethenylazetidine-1-carboxylate** is typically achieved through a two-step process starting from a readily available precursor, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The synthetic pathway involves an oxidation step to form the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, followed by a Wittig reaction to introduce the ethenyl group.

## Synthesis Pathway



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**Figure 1:** Synthetic pathway for **tert-butyl 3-ethenylazetidine-1-carboxylate**.

## Experimental Protocols

### Step 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

This protocol describes the oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to the corresponding ketone. Two common methods are presented below.

#### Method A: Swern Oxidation[3]

- To a stirred solution of oxalyl chloride (e.g., 4.28 mL, 49.8 mmol) in dichloromethane (DCM, 5 mL), add dimethyl sulfoxide (DMSO, e.g., 0.71 mL, 9.96 mmol) dropwise at -78 °C.
- Stir the reaction mixture at this temperature for 15 minutes.
- Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (e.g., 0.69 g, 3.69 mmol) in DCM.
- Immediately add triethylamine (e.g., 2.1 mL, 14.75 mmol).
- Allow the reaction to warm to room temperature and dilute with DCM (30 mL).

- Wash the solution with water, dry the organic phase over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (e.g., heptane/ethyl acetate gradient) to yield tert-butyl 3-oxoazetidine-1-carboxylate.

#### Method B: IBX Oxidation[3]

- To a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (e.g., 20.96 g, 112 mmol) in ethyl acetate (500 mL), add 2-iodoxybenzoic acid (IBX, e.g., 62.69 g, 224 mmol).
- Reflux the reaction mixture overnight.
- Cool the reaction to room temperature and add petroleum ether (500 mL).
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain tert-butyl 3-oxoazetidine-1-carboxylate. A yield of 99% has been reported for this method.[3]

#### Step 2: Synthesis of **tert-butyl 3-ethenylazetidine-1-carboxylate** (Wittig Reaction)

This protocol outlines the conversion of the ketone intermediate to the final vinyl product.

- To a suspension of methyltriphenylphosphonium bromide in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide.
- Stir the resulting mixture for a period to ensure complete ylide formation.
- Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in the same anhydrous solvent dropwise to the ylide solution.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **tert-butyl 3-ethenylazetidine-1-carboxylate**.

## Characterization Data

While a specific peer-reviewed source detailing the complete NMR data for **tert-butyl 3-ethenylazetidine-1-carboxylate** was not identified within the scope of this search, the following table presents the expected and reported data for the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate.

Table 2: Characterization Data for tert-Butyl 3-oxoazetidine-1-carboxylate

Data Type	Observed Values
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 1.44 (s, 9H), 3.32-3.40 (m, 1H), 4.07-4.14 (m, 4H), 9.85 (d, J = 2.0Hz, 1H)[3]
Yield (IBX Oxidation)	99%[3]
Yield (Swern Oxidation)	27%[3]

## Applications in Research and Drug Development

The azetidine scaffold is a privileged structure in medicinal chemistry, often imparting desirable properties such as improved metabolic stability, solubility, and receptor binding affinity. The vinyl group of **tert-butyl 3-ethenylazetidine-1-carboxylate** serves as a versatile synthetic handle for a variety of chemical transformations, including:

- Cross-coupling reactions: The vinyl group can participate in Suzuki, Heck, and other palladium-catalyzed cross-coupling reactions to introduce aryl or other substituents.
- Michael additions: The double bond can act as a Michael acceptor for the introduction of various nucleophiles.

- Epoxidation and dihydroxylation: The alkene can be functionalized to form epoxides or diols, leading to a range of chiral building blocks.
- Metathesis reactions: The vinyl group can engage in olefin metathesis to construct more complex cyclic or acyclic structures.

These synthetic possibilities make **tert-butyl 3-ethenylazetidine-1-carboxylate** a valuable intermediate for the synthesis of novel small molecules for screening in drug discovery programs targeting a wide range of diseases.

## Safety Information

As with any chemical reagent, appropriate safety precautions should be taken when handling **tert-butyl 3-ethenylazetidine-1-carboxylate** and its precursors. It is recommended to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**tert-butyl 3-ethenylazetidine-1-carboxylate** is a synthetically useful and versatile building block for the development of novel chemical entities in pharmaceutical and materials science research. The synthetic route via oxidation of the corresponding alcohol followed by a Wittig reaction provides a reliable method for its preparation. The presence of the reactive vinyl group allows for a wide array of subsequent chemical modifications, making it a valuable tool for medicinal chemists and organic synthesis professionals.

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